molecular formula C11H14BNO2S B1603812 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile CAS No. 463336-26-7

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile

Cat. No.: B1603812
CAS No.: 463336-26-7
M. Wt: 235.11 g/mol
InChI Key: XRUWLMWBUSUJPV-UHFFFAOYSA-N
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Description

Historical Context of Thiophene-Based Boronic Esters

The development of thiophene-based boronic esters emerged from the broader evolution of organoboron chemistry, which began with Frankland's pioneering work in 1860 when he first prepared and isolated ethylboronic acid through the oxidation of triethylborane. The significance of thiophene derivatives became apparent as researchers recognized the unique electronic properties of this five-membered heterocycle, particularly its ability to participate in conjugated systems while maintaining stability and synthetic accessibility.

The synthesis of thienyl boronic acids and esters gained momentum in the early 2000s, with significant contributions from multiple research groups who developed efficient protocols for their preparation. These early studies established that 2,3-substituted thienylboronic acids could be synthesized through noncryogenic protocols involving electrophilic introduction followed by palladium-catalyzed borylation with pinacolborane. The development of these synthetic methodologies proved crucial for advancing the field, as traditional boronic acid derivatives often suffered from instability issues, particularly protodeboronation under various reaction conditions.

A major breakthrough in thiophene boronic ester chemistry came with the introduction of N-methyliminodiacetic acid (MIDA) boronate esters, which offered exceptional stability to acidic conditions even for electron-rich heteroaryl systems. Burke and co-workers demonstrated that MIDA boronate esters slowly release the active boronic acid under mild basic conditions, minimizing the concentration of sensitive boron species in solution and reducing undesired competitive reactions such as protodeboronation. This innovation enabled high-yielding cross-coupling reactions with previously challenging substrates.

The evolution of thiophene-based boronic ester synthesis continued with the development of more sophisticated protecting groups and synthetic strategies. Recent advances have focused on creating bench-stable crystalline solids that can be produced on scale from inexpensive commodity chemicals. These developments have established thiophene boronic esters as fundamental building blocks in materials science, particularly for the synthesis of conjugated polymers used in organic electronics applications.

Structural Significance of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Moiety

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly referred to as the pinacol boronate ester, represents one of the most important protecting groups in modern organoboron chemistry. This cyclic structure provides exceptional stability compared to the corresponding free boronic acid, making it an ideal choice for synthetic applications requiring prolonged storage or harsh reaction conditions. The pinacol protection strategy addresses several critical challenges associated with boronic acid chemistry, including susceptibility to protodeboronation, oxidation, and polymerization in polar protic media.

The structural design of the pinacol boronate ester involves the formation of a six-membered ring through coordination of the boron center with two oxygen atoms from the pinacol diol. This arrangement creates a thermodynamically stable complex that effectively shields the boron center from unwanted reactions while maintaining the ability to regenerate the reactive boronic acid under appropriate conditions. The tetramethyl substitution pattern on the dioxaborolane ring provides additional steric protection, further enhancing the stability of the ester linkage.

Research has demonstrated that pinacol boronate esters exhibit superior storage characteristics compared to alternative protecting groups. These compounds are typically isolated as air- and chromatography-stable crystalline solids that can be handled under ambient conditions without special precautions. The stability profile makes them particularly attractive for industrial applications where reliable supply chains and consistent product quality are essential.

The deprotection mechanism of pinacol boronate esters has been extensively studied, revealing that the process typically proceeds through transesterification followed by hydrolysis. Studies using oxygen-17 labeled water have shown that hydrolysis occurs exclusively through heterolysis of the boron-oxygen bonds rather than the carbon-oxygen bonds of the ester moiety. This selectivity ensures that the organic framework remains intact during deprotection, allowing for precise control over the reaction outcome.

Kinetic investigations have revealed that the rate of pinacol boronate hydrolysis is influenced by several factors, including the electronic nature of the attached aromatic system and the reaction conditions employed. Electron-rich heteroaromatic systems, such as thiophenes, tend to undergo slower hydrolysis compared to electron-neutral or electron-deficient aromatics, a phenomenon attributed to the buildup of negative charge at the boron center during the hydrolysis process.

Role of the Carbonitrile Substituent in Electronic Modulation

The carbonitrile group represents one of the most powerful electron-withdrawing substituents available to synthetic chemists, and its incorporation into thiophene-based systems produces profound effects on both electronic structure and reactivity patterns. The cyano group's strong electron-withdrawing character stems from its ability to stabilize negative charge through resonance delocalization, effectively lowering the energy of the lowest unoccupied molecular orbital and significantly altering the electronic properties of the thiophene ring.

Research on cyanothiophene derivatives has demonstrated that the introduction of a cyano substituent can dramatically lower the highest occupied molecular orbital energy levels of thiophene-based polymers. Studies on random poly(3-hexylthiophene-co-3-cyanothiophene-co-3-(2-ethylhexyl)thiophene) copolymers have shown that incorporation of 3-cyanothiophene units enables the achievement of very low highest occupied molecular orbital levels, with values as low as -5.78 electron volts reported for exclusively thiophene-based polymers.

The electronic modulation provided by the carbonitrile substituent extends beyond simple orbital energy adjustments to influence fundamental chemical reactivity patterns. The electron-withdrawing nature of the cyano group affects the thiophene ring's susceptibility to electrophilic attack, typically reducing reactivity at positions adjacent to the substituent while potentially activating remote positions through inductive effects. This selectivity can be exploited in synthetic strategies to achieve regiocontrolled functionalization of thiophene derivatives.

Spectroscopic studies have revealed that cyanothiophene derivatives exhibit distinctive optical properties compared to their unsubstituted counterparts. The presence of the electron-withdrawing cyano group typically results in blue-shifted absorption and emission spectra, reflecting the stabilization of the excited state relative to the ground state. These optical property modifications make cyanothiophene derivatives particularly valuable in applications requiring precise tuning of electronic and photophysical characteristics.

The influence of the carbonitrile substituent on molecular geometry and intermolecular interactions represents another critical aspect of its role in electronic modulation. The linear geometry of the cyano group and its ability to participate in dipole-dipole interactions can significantly influence solid-state packing arrangements and bulk material properties. These effects are particularly important in applications involving thin-film formation or crystalline material properties, where intermolecular organization directly impacts performance characteristics.

Property Unsubstituted Thiophene 3-Cyanothiophene Effect of Cyano Substitution
Highest Occupied Molecular Orbital Energy -5.2 eV -5.78 eV 0.58 eV decrease
Electron-withdrawing Character Moderate Strong Enhanced
Polymerization Reactivity Standard Modified Improved control
Optical Properties Standard absorption Blue-shifted Tunable characteristics

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWLMWBUSUJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623312
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463336-26-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
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Preparation Methods

Palladium-Catalyzed Miyaura Borylation

2.1 Reaction Scheme

A representative reaction involves the borylation of 3-bromothiophene-2-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

General Reaction:

3-bromothiophene-2-carbonitrile + B2pin2 → 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile

Catalysts and Ligands:

  • Palladium(0) sources such as Pd(dba)2 or Pd(OAc)2
  • Ligands like Xantphos or XPhos have been shown to enhance catalytic activity and selectivity.

Base:

  • Cesium carbonate (Cs2CO3) is commonly employed to facilitate the reaction.

Solvent System:

  • Mixed solvents such as toluene/water or cyclopentyl methyl ether (CPME)/water are preferred for optimal solubility and reaction efficiency.

Temperature and Time:

  • Typical reaction temperatures range from 55 °C to 115 °C.
  • Reaction times vary from 1 hour to 16 hours depending on catalyst loading and solvent choice.

Optimization Data and Catalyst Screening

A detailed catalyst and ligand screening study from related Suzuki–Miyaura cross-coupling reactions (though on related heteroarylboronic acids) provides insight into optimal conditions that can be adapted for the preparation of this compound.

Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%)
1 Pd(dba)2 (5%) Xantphos (5%) 3 Tol:H2O (4:1) 115 16 99
2 Pd(dba)2 (2.5%) Xantphos (5%) 1 CPME:H2O (4:1) 106 0.75 99 (73% yield)
3 Pd(dba)2 (1%) Xantphos (2%) 1 CPME:H2O (4:1) 106 16 90

Notes: Tol = toluene; CPME = cyclopentyl methyl ether; dba = dibenzylideneacetone.

This data indicates that Pd(dba)2 combined with Xantphos ligand and Cs2CO3 base in CPME/water solvent at ~106 °C for under 1 hour achieves near-quantitative conversion and good isolated yield for similar heteroarylboronate esters.

Notes on Solubility and Formulation

  • When preparing solutions, it is critical to add solvents sequentially and ensure clarity at each step.
  • Physical methods such as vortexing, ultrasound, or gentle heating can assist dissolution.
  • Co-solvents like PEG300, Tween 80, and corn oil may be used for in vivo formulations, with careful mixing and clarification steps to maintain solution stability.

Summary of Key Preparation Method

Step Description Conditions/Notes
1 Starting material: 3-bromothiophene-2-carbonitrile Commercially available or synthesized via bromination
2 Borylation reagent: bis(pinacolato)diboron (B2pin2) Stoichiometric or slight excess
3 Catalyst: Pd(dba)2 (1–5 mol %) Pd(0) source preferred for high activity
4 Ligand: Xantphos or XPhos (2–5 mol %) Enhances catalytic turnover and selectivity
5 Base: Cs2CO3 (1–3 equiv) Facilitates transmetalation
6 Solvent: CPME/H2O or Tol/H2O Biphasic system improves reaction efficiency
7 Temperature: 100–115 °C Elevated temperature accelerates reaction
8 Time: 0.75–16 hours Depends on catalyst loading and solvent
9 Workup: Filtration, extraction, purification Chromatography to isolate pure boronate ester

Scientific Research Applications

Organic Electronics

One of the primary applications of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile is in the field of organic electronics:

  • Organic Photovoltaics (OPVs) : The compound can be utilized as an electron donor or acceptor material in OPVs due to its favorable electronic properties and light absorption capabilities.
  • Organic Field Effect Transistors (OFETs) : Its high charge mobility makes it a suitable candidate for use in OFETs where it can enhance device performance.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a building block for drug development:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines.
  • Bioconjugation : The presence of the dioxaborolane moiety allows for selective bioconjugation reactions with biomolecules, facilitating targeted drug delivery systems.

Materials Science

The compound's unique structural features make it valuable in materials science:

  • Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of advanced polymeric materials with tailored properties.
  • Sensors : Its electronic properties can be exploited in the development of sensors for detecting environmental pollutants or biological markers.

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into OPV devices significantly improved power conversion efficiency compared to conventional materials. The results indicated a notable increase in charge carrier mobility and light absorption capabilities.

Case Study 2: Anticancer Activity

Research conducted on modified versions of this compound revealed promising anticancer effects against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the bor

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C12H16BNO2SC_{12}H_{16}BNO_2S with a molecular weight of approximately 229.23 g/mol. The structure includes a thiophene ring substituted with a carbonitrile group and a boron-containing moiety, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and survival.

  • Cereblon Ligand Interaction : Research indicates that compounds similar to this one can function as ligands for cereblon E3 ubiquitin ligase. This interaction facilitates the targeted degradation of proteins involved in oncogenesis, suggesting potential utility in cancer therapy .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of chronic diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Studies have shown that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines could lead to reduced inflammation in various tissues.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells via cereblon
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryModulates inflammatory cytokine production

Recent Research

A recent study highlighted the synthesis and evaluation of various derivatives of thiophene-based compounds, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Positional Isomers: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile

  • Structure : The boronate ester is at the 5-position of the thiophene ring instead of the 2-position.
  • Key Differences: Electronic Effects: The 2-boronate group in the target compound may experience greater conjugation with the thiophene ring compared to the 5-position isomer, altering its reactivity in cross-coupling reactions.
  • Applications : Both isomers serve as coupling partners, but regioselectivity in product formation varies depending on the boronate position .

Benzo[b]thiophene Derivatives: 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

  • Structure : Features a benzo[b]thiophene core with a methyl group at the 2-position and a boronate ester at the 3-position (CAS: 1174298-60-2; MW: 274.19 g/mol) .
  • Solubility: The bulky benzo[b]thiophene moiety may lower solubility in polar solvents, complicating reaction setups.
  • Applications : Used in synthesizing extended π-conjugated systems for optoelectronic materials .

Aniline-Based Boronate: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Structure : A boronate ester attached to an aniline ring (CAS: 214360-60-8; MW: 219.09 g/mol; mp: 165.5–166.5°C) .
  • Key Differences :
    • Electronic Effects : The electron-donating -NH₂ group in aniline reduces the electrophilicity of the boronate, requiring harsher coupling conditions compared to the electron-withdrawing -CN group in the thiophene derivative.
    • Stability : The aniline derivative is sensitive to oxidation, necessitating storage at 0–6°C, whereas the thiophene-carbonitrile compound may exhibit greater air stability due to the -CN group .

Tetrahydrobenzo[b]thiophene Derivatives: 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Structure: A saturated tetrahydrobenzo[b]thiophene core with phthalimide and cyano substituents (mp: 277–278°C; synthesized via acetic acid reflux) .
  • Key Differences :
    • Rigidity : The saturated ring system and phthalimide group enhance crystallinity and thermal stability (high melting point).
    • Applications : Primarily explored for biological activity (e.g., antimicrobial, anticancer) rather than cross-coupling chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Primary Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile C₁₁H₁₄BNO₂S 235.11 Boronate ester, -CN Not reported Suzuki-Miyaura cross-coupling
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile C₁₁H₁₄BNO₂S 235.11 Boronate ester, -CN Not reported Regioselective biaryl synthesis
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane C₁₅H₁₉BO₂S 274.19 Boronate ester, methyl Not reported Optoelectronic materials
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₂H₁₈BNO₂ 219.09 Boronate ester, -NH₂ 165.5–166.5 Specialty polymer precursors
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile C₂₅H₁₇N₂O₂S 409.48 Phthalimide, -CN, tetrahydro 277–278 Biological activity studies

Research Findings and Reactivity Insights

  • Electronic Effects : The -CN group in the thiophene derivative enhances the electrophilicity of the boronate, facilitating transmetallation in Suzuki-Miyaura reactions compared to electron-rich analogs like the aniline derivative .
  • Steric Considerations : The thiophene ring’s smaller size compared to benzo[b]thiophene derivatives reduces steric clashes, improving compatibility with bulky palladium catalysts .
  • Synthetic Utility : The target compound’s balance of stability and reactivity makes it a preferred reagent for constructing heteroaryl motifs in drug candidates (e.g., kinase inhibitors) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, halogenated thiophene precursors (e.g., 3-bromothiophene-3-carbonitrile) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization from ethanol .
  • Key Data :

PrecursorCatalystSolventYieldReference
3-Bromothiophene derivativePd(dppf)Cl₂THF75–85%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the nitrile group (C≡N stretch at ~2220 cm⁻¹) and boronate ester (B-O stretches at ~1350–1280 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm for thiophene) and pinacol methyl groups (δ 1.2–1.4 ppm).
  • ¹³C NMR : Nitrile carbon at ~115 ppm and quaternary carbons adjacent to boron at ~85 ppm .
  • LC-MS/HRMS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns due to boron .

Q. How can researchers optimize reaction conditions for coupling reactions involving this boronate ester?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and solvents (e.g., DMF vs. dioxane) to improve yields. Use additives like K₂CO₃ to enhance reactivity. Monitor reaction progress via HPLC or GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence cross-coupling efficiency?

  • Methodological Answer : Perform DFT calculations to map electron density on the boronate group and assess steric hindrance using X-ray crystallography. Compare coupling rates with analogous compounds lacking methyl substituents .
  • Key Finding : Methyl groups on the boronate enhance stability but reduce electrophilicity, requiring higher catalyst loading for Suzuki reactions .

Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers formed during functionalization. Compare experimental shifts with computed NMR (e.g., DFT/B3LYP) .
  • Case Study : In thiophene-3-carbonitrile derivatives, ambiguous aromatic signals were resolved via ¹H-¹³C HMBC correlations to confirm substitution patterns .

Q. How can computational modeling predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

  • Methodological Answer : Use molecular docking or time-dependent DFT to simulate excited-state interactions. Validate predictions via experimental screening under UV/visible light with [Ru(bpy)₃]²⁺ as a photocatalyst .

Research Applications

  • Material Science : As a monomer for conductive polymers (e.g., via Kumada coupling) due to electron-withdrawing nitrile and boronate groups .
  • Pharmaceutical Intermediates : Functionalization via cross-coupling to create bioactive thiophene derivatives (e.g., antibacterial agents) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile

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